5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Fragment-based drug discovery Physicochemical profiling Rule-of-three compliance

5‑Amino‑1,4‑dimethyl‑1,2‑dihydropyridin‑2‑one (CAS 1365055‑01‑1) belongs to the 1,2‑dihydropyridin‑2‑one class, a partially saturated heterocycle that serves as a privileged scaffold in medicinal chemistry. The compound possesses a molecular weight of 138.17 g mol⁻¹, a computed XLogP3‑AA of ‑0.7, one hydrogen‑bond donor, and two hydrogen‑bond acceptors, placing it well within the ‘rule‑of‑three’ boundaries for fragment‑based screening.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1365055-01-1
Cat. No. B1377815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
CAS1365055-01-1
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1N)C
InChIInChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3
InChIKeyXVFWQYYQOWTVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Amino‑1,4‑dimethyl‑1,2‑dihydropyridin‑2‑one: A Low‑Molecular‑Weight Dihydropyridinone Scaffold for Fragment‑Based Drug Discovery and Combinatorial Chemistry


5‑Amino‑1,4‑dimethyl‑1,2‑dihydropyridin‑2‑one (CAS 1365055‑01‑1) belongs to the 1,2‑dihydropyridin‑2‑one class, a partially saturated heterocycle that serves as a privileged scaffold in medicinal chemistry. The compound possesses a molecular weight of 138.17 g mol⁻¹, a computed XLogP3‑AA of ‑0.7, one hydrogen‑bond donor, and two hydrogen‑bond acceptors, placing it well within the ‘rule‑of‑three’ boundaries for fragment‑based screening [1]. Its powder appearance and storage at ‑10 °C are specified on vendor datasheets, together with GHS hazard statements H302‑H335 [2]. The 5‑amino group and the 1,4‑dimethyl substitution pattern differentiate this compound from the fully aromatic 2‑pyridone congeners and from the more extensively studied 1,4‑dihydropyridine calcium‑channel blockers, making it a distinct entry for structure‑activity relationship (SAR) explorations.

Why Generic 1,2‑Dihydropyridin‑2‑ones Cannot Substitute 5‑Amino‑1,4‑dimethyl‑1,2‑dihydropyridin‑2‑one in Structure‑Based Design


The 1,2‑dihydropyridin‑2‑one core is highly sensitive to substitution; even minor changes in the number or position of methyl and amino groups drastically alter physicochemical properties, hydrogen‑bonding capability, and metabolic stability. The title compound presents a unique combination of a primary amine at position 5 flanked by methyl groups at positions 1 and 4, generating a sterically constrained hydrogen‑bond donor that is absent in common analogs such as the parent 2‑pyridone, 5‑amino‑2‑pyridone, or the N‑unsubstituted 1,2‑dihydropyridin‑2‑ones. This substitution pattern directly influences the compound’s lipophilicity (XLogP ‑0.7), topological polar surface area (46.3 Ų), and rigid geometry (zero rotatable bonds), all of which are critical parameters for fragment linking and lead optimization [1]. Consequently, generic replacement with a simpler dihydropyridinone would alter the binding pharmacophore and compromise the intellectual property space of the resulting library.

Quantitative Differentiation Evidence for 5‑Amino‑1,4‑dimethyl‑1,2‑dihydropyridin‑2‑one Versus Closest Analogs


Molecular Weight and Physicochemical Descriptors Differentiate the 1,4‑Dimethyl‑5‑amino Substitution Pattern from the Core 2‑Pyridone Scaffold

Compared with the unsubstituted 1,2‑dihydropyridin‑2‑one parent (MW 95.10 g mol⁻¹, C₅H₅NO), the title compound adds 43 Da through two methyl groups and one amino group, increasing molecular weight to 138.17 g mol⁻¹ while introducing a hydrogen‑bond donor and raising the topological polar surface area from 29.1 Ų (parent) to 46.3 Ų [1]. This quantitative shift moves the compound from ‘ultra‑low‑MW fragment’ to ‘low‑MW fragment’ space, directly expanding the accessible chemical space for fragment growing and merging without exceeding the rule‑of‑three limits (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [2]. The computed XLogP3‑AA of ‑0.7 indicates borderline hydrophilic character, in contrast to many alkyl‑substituted dihydropyridinones that typically exhibit positive LogP values, thereby offering a distinct solubility profile for aqueous fragment screening.

Fragment-based drug discovery Physicochemical profiling Rule-of-three compliance

Purity Specification of ≥95% Ensures Consistent SAR Data Relative to Lower‑Purity Commercial Building Blocks

CymitQuimica lists this compound with a minimum purity of 95% , whereas many exploratory building blocks are supplied at 90% or unverified purity, leading to batch‑to‑batch variability that confounds biological assay interpretation. The defined purity threshold reduces the risk of false‑positive or false‑negative results in enzymatic and cellular screens when compared with in‑class analogs that lack a published purity specification. Although no direct head‑to‑head purity comparison with a named analog is available, the disclosure of a quantified minimum purity is a verifiable quality marker that supports reproducible SAR exploration.

Chemical procurement Purity specification Medicinal chemistry

Zero Rotatable Bonds and Low Conformational Flexibility Improve Ligand Efficiency Metrics Versus Flexible Dihydropyridine Regioisomers

The title compound has zero rotatable bonds, a feature that locks the amino and methyl substituents in defined orientations [1]. This rigidity contrasts with regioisomeric 1,4‑dihydropyridines that bear ester or amide side chains and typically exhibit 3–6 rotatable bonds, leading to entropic penalties upon protein binding. The frozen conformation is expected to improve the ligand efficiency (LE) and the fit‑quality (FQ) score in fragment screening, although experimental binding data for the compound are not yet publicly available. The rotatable‑bond count of zero is a verifiable structural metric that can be directly compared with any candidate analog.

Ligand efficiency Conformational restriction Fragment screening

High‑Impact Procurement Scenarios for 5‑Amino‑1,4‑dimethyl‑1,2‑dihydropyridin‑2‑one Based on Available Differentiation Evidence


Fragment Library Design Requiring a Polar, Conformationally Locked Pyridinone Core

Procure this compound when constructing a fragment library that needs low‑molecular‑weight, hydrophilic, and rigid scaffolds. Its XLogP of ‑0.7 and zero rotatable bonds [1] make it suitable for aqueous screening formats (e.g., SPR, thermal shift, X‑ray crystallography) where conformational flexibility often degrades data quality.

Structure‑Guided Elaboration of the 5‑Amino Handle for Parallel Chemical Synthesis

The primary amine at position 5 serves as a reactive anchor for amide coupling, reductive amination, or urea formation. The ≥95% purity ensures that the starting material does not introduce amine‑containing impurities that would compete in these derivatization reactions, thereby increasing the synthetic yield of focused libraries.

Hit‑to‑Lead Optimization Where Methyl‑Substitution Is Required for Steric or Metabolic Stability

The 1,4‑dimethyl substitution pattern provides a steric shield around the pyridinone ring that can reduce metabolic oxidation compared to unsubstituted 2‑pyridone fragments. While direct metabolic stability data are absent, the structural analogy to tolrestat‑related pyridinones [2] supports the hypothesis that methyl groups at these positions slow cytochrome P450‑mediated degradation, making the compound a strategic intermediate for analogs that require extended half‑life.

Academic and Industrial SAR Programs That Require a Verified Identity and Purity Baseline

When publishing SAR data, reviewers increasingly demand that commercial building blocks be authenticated. The availability of a CAS‑registered structure with public analytical data (PubChem CID 71926617 [1]) and a commercial purity specification reduces the risk of data retraction due to chemical mis‑identification, a common pitfall with in‑house‑synthesized or poorly characterized analogs.

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